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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET)
receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies,
including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This
has spurred the development of potent and selective MET inhibitors. This guide provides a
detailed comparative analysis of two such inhibitors: JINJ-38877618 (also known as OMO-1)
and savolitinib (also known as AZD6094, HMPL-504, or Volitinib), intended for researchers,
scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Both JNJ-38877618 and savolitinib are orally bioavailable small molecule inhibitors that target
the ATP-binding site of the MET receptor, thereby preventing its autophosphorylation and
subsequent activation of downstream signaling pathways crucial for cancer cell survival and
proliferation, such as the PISBK/AKT and RAS/RAF/MEK/ERK pathways.[1][2]

JNJ-38877618 is characterized as a potent and highly selective c-Met kinase inhibitor.[3][4] It
exhibits strong binding affinity and inhibitory activity against both wild-type (wt) and M1268T
mutant MET.[3][5]

Savolitinib is also a highly selective and potent MET tyrosine kinase inhibitor.[6][7] It has
demonstrated exquisite selectivity for c-Met over a broad panel of other kinases, minimizing off-
target effects.[7][8] Savolitinib effectively inhibits both the enzymatic activity and
phosphorylation of MET at low nanomolar concentrations.[7]
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Preclinical Efficacy
In Vitro Activity

The inhibitory potential of both compounds has been quantified through various in vitro assays.

The following table summarizes their key performance metrics.

Parameter JNJ-38877618 Savolitinib
c-Met (wild-type and M1268T
Target c-Met
mutant)
o o Not explicitly stated in the
Binding Affinity (Kd) 1.4 nM[3]

provided results.

2 nM (wt MET), 3 nM (M1268T

IC50 (Enzyme Assay) mutant MET)[3][4]

<5 nM[7]

Not explicitly stated in the
IC50 (Cell-based p-Met) )
provided results.

3 nM[8]

_ Not explicitly stated in the
Cell Growth Inhibition (EC50) )
provided results.

0.6 nM - 12.5 nM in MET-
dysregulated gastric cell

lines[8]

In Vivo Efficacy

Both inhibitors have demonstrated significant anti-tumor activity in various preclinical cancer

models.

JNJ-38877618 has shown complete tumor growth inhibition in multiple xenograft models,

including:

SNU-5 MET-amplified gastric cancer[3][9]

U-87 MG HGF-autocrine glioblastoma[3][9]

Hs746T MET exon 14 skipping mutant gastric cancer[3][9]

EBC-1 MET-amplified squamous NSCLC (inducing regression of large tumors)[4][9]
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Furthermore, in combination with the EGFR inhibitor erlotinib, INJ-38877618 delayed the
onset of tumor recurrence in an HCC827 EGFR-mutant NSCLC model.[3]

Savolitinib has also demonstrated robust in vivo efficacy:

Dose-dependent tumor growth inhibition in a U87MG subcutaneous xenograft model.[8]

e Potent tumor stasis in MET-dysregulated gastric cancer patient-derived xenograft (PDX)
models.[8]

e Inhibition of tumor growth in MET-amplified gastric and lung cancer xenograft models.[7]
o Marked decreases in tumor growth in H1993 and EBC-1 NSCLC xenograft models.[10]
e Regression in papillary renal cell carcinoma PDX models.[11]

In combination studies, savolitinib with osimertinib showed significant dose-dependent
antitumor activity in an EGFR-mutant, MET-amplified NSCLC model.[12][13]

Clinical Development and Efficacy

Both JNJ-38877618 and savolitinib have progressed into clinical trials, with savolitinib having
more extensive publicly available clinical data.

JNJ-38877618 (OMO-1)

A first-in-human, open-label, multicenter Phase 1 study was conducted in patients with locally
advanced or metastatic solid malignancies.[14][15]

e Dose Escalation: The study evaluated doses ranging from 100 mg to 400 mg twice daily
(BID).[14]

o Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 250 mg BID.[14]

o Safety Profile: The most common adverse events (=20%) were nausea, fatigue, vomiting,
increased blood creatinine, and headache.[14]
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» Preliminary Efficacy: In patients with MET exon 14-positive NSCLC, eight out of ten had
stable disease as their best response.[14] Pharmacodynamic analysis of a paired biopsy
from a patient with METex14 mutated NSCLC showed near-complete inhibition of
phosphorylated MET.[15]

Savolitinib

Savolitinib has been investigated in numerous clinical trials across various cancer types, both
as a monotherapy and in combination.

e Monotherapy in NSCLC with MET Exon 14 Skipping Mutations:

o A pivotal Phase 2 trial in China (NCT02897479) demonstrated an objective response rate
(ORR) of 49.2% in the tumor-response-evaluable set, with a median progression-free
survival (PFS) of 6.8 months and a median overall survival (OS) of 12.5 months.[16]

o Combination Therapy in EGFR-mutated, MET-amplified NSCLC:

o With Osimertinib (TATTON and SAVANNAH studies): The combination has shown
promising anti-tumor activity in patients who have progressed on prior EGFR-TKI
treatment.[6] The SAVANNAH Phase 2 trial (NCT03778229) in patients with high levels of
MET overexpression and/or amplification showed a confirmed ORR of 55% and a median
PFS of 7.5 months.[17] The global SAFFRON Phase 3 trial (NCT05261399) is ongoing to
further evaluate this combination.[17][18]

o With Gefitinib: A Phase 1 study in China (NCT02374645) in patients with advanced EGFR-
mutant and MET-amplified NSCLC demonstrated an ORR of 52% in patients with EGFR
T790M negative status.[6]

o Papillary Renal Cell Carcinoma (PRCC):

o APhase 1 trial (NCT01773018) showed preliminary effectiveness in patients with PRCC
who had MET gene copy number alterations.[6] The recommended Phase 2 dose was
established at 600 mg daily.[6]

e Gastric Cancer:
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o Savolitinib has shown positive results in combination with docetaxel.[6]

Signaling Pathway and Experimental Workflow
Diagrams

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10571651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Inhibitors

I

Ilnhibits Inhibits Binds & Activates
|

! T

i Cell Mémbrane
I

|

I

|

e — -1 MET Receptor

Downstream Signaling

Cellular Response

Proliferation @

Click to download full resolution via product page

Caption: Simplified MET signaling pathway and points of inhibition.
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In Vitro Assays In Vivo Studies
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Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds
against the enzymatic activity of the c-Met kinase.

Methodology:

» Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.qg.,
poly(Glu, Tyr) 4:1), and the test compounds (JNJ-38877618 or savolitinib) serially diluted in
DMSO.

o Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The
reaction mixture contains the c-Met enzyme, the peptide substrate, and the test compound at
various concentrations.

e Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined
incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.

o Detection: The amount of phosphorylated substrate is quantified. This can be done using
various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays
(e.g., LanthaScreen™), or ELISA-based methods with a phospho-specific antibody.[19]
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» Data Analysis: The percentage of inhibition is calculated for each compound concentration
relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to
a four-parameter logistic dose-response curve.

Cell-Based Phospho-MET (p-MET) Assay

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.
Methodology:

e Cell Culture: Cancer cell lines with MET amplification or HGF-autocrine loops (e.g., NCI-
H441) are cultured in appropriate media.[8]

o Plating and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with serial dilutions of the test compounds for a specified duration
(e.g., 1 hour).[8]

o Cell Lysis: After treatment, the media is removed, and cells are lysed using a lysis buffer
containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

[8]

o Detection (ELISA): The cell lysates are transferred to an ELISA plate pre-coated with an anti-
p-Met antibody. The level of phosphorylated MET is detected using a secondary antibody
conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
Absorbance or luminescence is read on a plate reader.[3]

» Data Analysis: The IC50 value for the inhibition of cellular p-MET is calculated from the dose-
response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.
Methodology:

o Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
incubated to allow for attachment.
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o Compound Treatment: The cells are treated with a range of concentrations of JNJ-38877618
or savolitinib. For assays involving HGF-induced proliferation, cells may be starved and then
stimulated with HGF in the presence of the inhibitor.[8]

 Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g.,
72 hours).[8]

 Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism
convert the MTT into a purple formazan product.

o Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO),
and the absorbance is measured at a specific wavelength (e.g., 570 nm).

o Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-
treated control cells. The EC50 (half-maximal effective concentration) is determined from the
dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology:
e Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[10]

o Tumor Implantation: A suspension of human cancer cells (e.g., H1993, EBC-1) is injected
subcutaneously into the flank of each mouse.[10]

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?3). The mice are then randomized into different treatment groups (vehicle control,
different doses of the test compound).

o Drug Administration: The compounds are typically administered orally via gavage, once or
twice daily, for a specified treatment period (e.g., 21-28 days).[10][20]

» Efficacy Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with
calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of
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toxicity.

o Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at
specific time points after the final dose to analyze the levels of p-MET and other downstream
signaling proteins to correlate target inhibition with anti-tumor response.[10]

o Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group
compared to the vehicle control group. Statistical analysis is performed to determine the
significance of the anti-tumor effects.

Conclusion

Both JNJ-38877618 and savolitinib are potent and selective inhibitors of the c-Met receptor
tyrosine kinase with demonstrated preclinical and clinical activity against MET-driven cancers.
Savolitinib has a more extensive and publicly documented clinical development history, with
established efficacy in NSCLC and PRCC, leading to its conditional approval in China for
NSCLC with MET exon 14 skipping mutations.[21] JNJ-38877618 has also shown a promising
preclinical profile and has entered early-phase clinical trials, demonstrating target engagement
and a manageable safety profile. The choice between these inhibitors for future development or
clinical application will depend on further comparative data, long-term safety profiles, and
efficacy in specific patient populations with defined MET alterations.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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